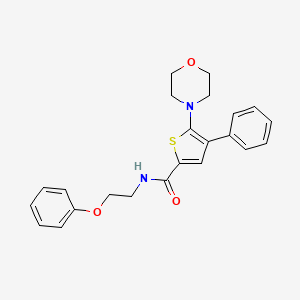
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide, also known as MPTC, is a novel compound that has recently gained attention in scientific research. It is a synthetic compound that belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mecanismo De Acción
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive compared to other compounds, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide. One potential direction is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide is a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 4-bromoacetophenone with morpholine to form 4-bromo-N-morpholinylacetophenone. This intermediate is then reacted with 2-phenoxyethanol and potassium carbonate to form 4-(2-phenoxyethyl)-N-morpholinylacetophenone. The final step involves the reaction of this intermediate with 4-phenylthiophene-2-carboxylic acid to form 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c26-22(24-11-14-28-19-9-5-2-6-10-19)21-17-20(18-7-3-1-4-8-18)23(29-21)25-12-15-27-16-13-25/h1-10,17H,11-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGNMCAYVLFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)NCCOC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-morpholin-4-yl-N-(2-phenoxyethyl)-4-phenylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

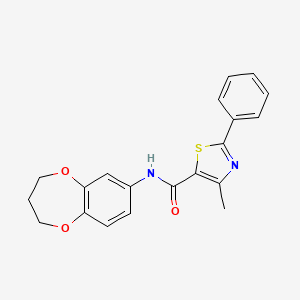
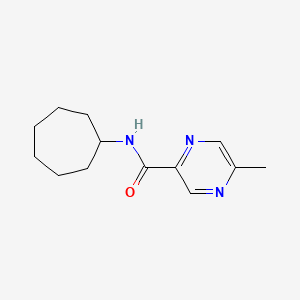
![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)

![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
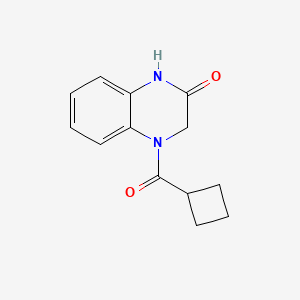
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
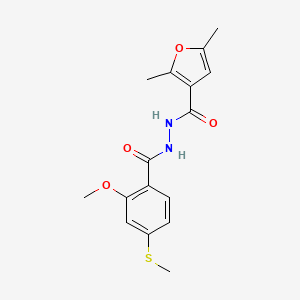
![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)